

# VU0467485: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: VU0467485

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An In-depth Examination of the Physicochemical Properties, Biological Activity, and Associated Methodologies of a Potent M4 Positive Allosteric Modulator

## Introduction

**VU0467485**, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).<sup>[1][2]</sup> As a PAM, **VU0467485** does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism of action has generated significant interest in its potential as a therapeutic agent for neuropsychiatric disorders such as schizophrenia, due to the M4 receptor's role in modulating central nervous system activity.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the physicochemical properties of **VU0467485**, detailed experimental protocols for its characterization, and a description of its relevant signaling pathways.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. The key physicochemical data for **VU0467485** are summarized in the table below.

Property	Value	Reference
IUPAC Name	5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide	[2]
Synonyms	AZ13713945, VU 0467485, VU-0467485	[1][4]
CAS Number	1451994-10-7	[1][2]
Molecular Formula	C17H17FN4O2S	[1][2]
Molecular Weight	360.41 g/mol	[1][2]
Appearance	Light yellow to yellow solid	[1]
SMILES	<chem>O=C(C1=C(N)C2=C(C)C(C)=N</chem> <chem>N=C2S1)NCC3=CC=C(OC)C(</chem> <chem>F)=C3</chem>	[4][5]
Solubility	DMSO: 20 mg/mL (55.49 mM) with ultrasonic and warming to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility.	[1]
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1][4]

## Biological Activity and Selectivity

**VU0467485** is a highly potent and selective M4 PAM. Its activity has been characterized across different species, demonstrating its potential for preclinical development.

Parameter	Species	Value	Reference
M4 PAM EC50	Human	78.8 nM	[1][2][3]
M4 PAM EC50	Rat	26.6 nM	[1][2][3]
Selectivity	Human and Rat	Selective for M4 over M1, M2, M3, and M5 muscarinic receptors.	[1][2][3]

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **VU0467485**.

### Synthesis of VU0467485

The synthesis of **VU0467485** can be achieved through a two-step process as outlined in the literature.[6]

#### Step 1: Synthesis of Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

- Combine 3-chloro-5,6-dimethylpyridazin-4-carbonitrile and methyl thioglycolate in methanol.
- Add 1 M aqueous sodium hydroxide.
- Heat the mixture in a microwave reactor at 150°C for 30 minutes.
- The resulting product is the core intermediate, sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate, obtained in approximately 78% yield.[6]

#### Step 2: Amide Coupling

- Dissolve the carboxylate intermediate from Step 1 in dimethylformamide (DMF).
- Add (3-fluoro-4-methoxyphenyl)methanamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIEA (N,N-Diisopropylethylamine).

- Stir the reaction mixture at room temperature for 2 hours.
- Purify the final product, **VU0467485**, by high-performance liquid chromatography (HPLC).[6]

## In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of **VU0467485** as a positive allosteric modulator of the M4 receptor. Since M4 receptors are typically Gai/o-coupled and do not directly signal through calcium mobilization, a common method involves co-expressing the receptor with a promiscuous G-protein, such as Gαqi5, in a suitable cell line (e.g., CHO or HEK293 cells). This redirects the signaling pathway to the Gαq pathway, which results in a measurable increase in intracellular calcium.

### Materials:

- CHO-K1 or HEK293 cells stably co-expressing the human M4 receptor and Gαqi5.
- Standard cell culture medium (e.g., F-12 or DMEM/F12 with 10% FBS and antibiotics).
- Black, clear-bottom 96-well microplates.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Acetylcholine (ACh) solution.
- **VU0467485** solution at various concentrations.
- Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR or FlexStation).

### Procedure:

- **Cell Plating:** Seed the M4-expressing cells into 96-well plates at an appropriate density and incubate overnight to form a confluent monolayer.
- **Dye Loading:** Aspirate the growth medium and add the Fluo-4 AM dye-loading solution to each well. Incubate for approximately 1 hour at 37°C, followed by 30 minutes at room

temperature, protected from light.

- Compound Preparation: Prepare a dilution series of **VU0467485** in assay buffer. Also, prepare a solution of acetylcholine at a concentration that elicits a sub-maximal response (e.g., EC20).
- Assay Measurement:
  - Place the cell plate and the compound plate into the fluorescence plate reader.
  - Program the instrument to measure baseline fluorescence for a short period (e.g., 10-20 seconds).
  - The instrument's liquid handler should then add the **VU0467485** solution followed by the acetylcholine solution to the wells.
  - Record the fluorescence intensity over time to measure the calcium flux.
- Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the response against the concentration of **VU0467485** to determine the EC50 value.

## In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetic profile of **VU0467485** in rats following oral administration.

Materials:

- Male Sprague-Dawley or Wistar rats.
- **VU0467485** formulated for oral gavage (e.g., in a suspension with 0.5% methylcellulose and 0.1% Tween 80 in water).[4]
- Oral gavage needles.
- Blood collection supplies (e.g., heparinized capillary tubes or syringes).

- Centrifuge for plasma separation.
- LC-MS/MS system for bioanalysis.

#### Procedure:

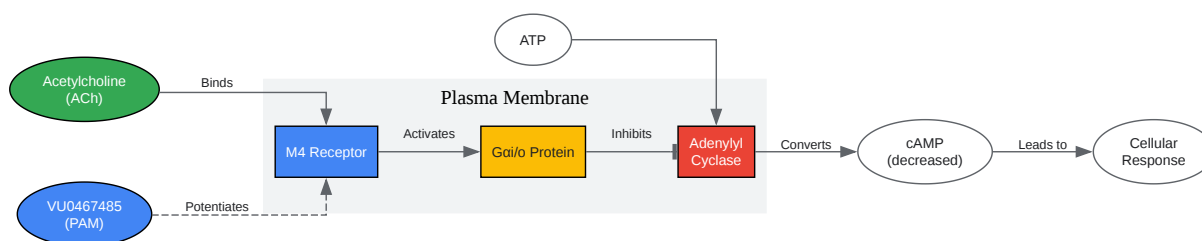
- Animal Acclimation and Dosing: Acclimate the rats to the housing conditions for at least 3 days. Fast the animals overnight before dosing. Administer a single oral dose of **VU0467485** via gavage.
- Blood Sampling: Collect blood samples (approximately 100-200  $\mu$ L) from a suitable site (e.g., tail vein or jugular vein cannula) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
- Bioanalysis by LC-MS/MS:
  - Sample Preparation: Precipitate proteins from the plasma samples using a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge and collect the supernatant.
  - Chromatographic Separation: Inject the supernatant onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase.
  - Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify **VU0467485** and the internal standard.
- Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as C<sub>max</sub> (maximum plasma concentration), T<sub>max</sub> (time to reach C<sub>max</sub>), AUC (area under the plasma concentration-time curve), and t<sub>1/2</sub> (elimination half-life).

## Signaling Pathways and Visualizations

**VU0467485** acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway for the M4 receptor is through the inhibitory G-protein, Gai/o.

## M4 Receptor Signaling Pathway

Upon activation by acetylcholine, the M4 receptor undergoes a conformational change that activates the associated Gai/o protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).<sup>[3][5]</sup> **VU0467485** binds to a site on the M4 receptor that is distinct from the acetylcholine binding site and enhances the affinity and/or efficacy of acetylcholine, thereby potentiating this inhibitory signaling cascade.

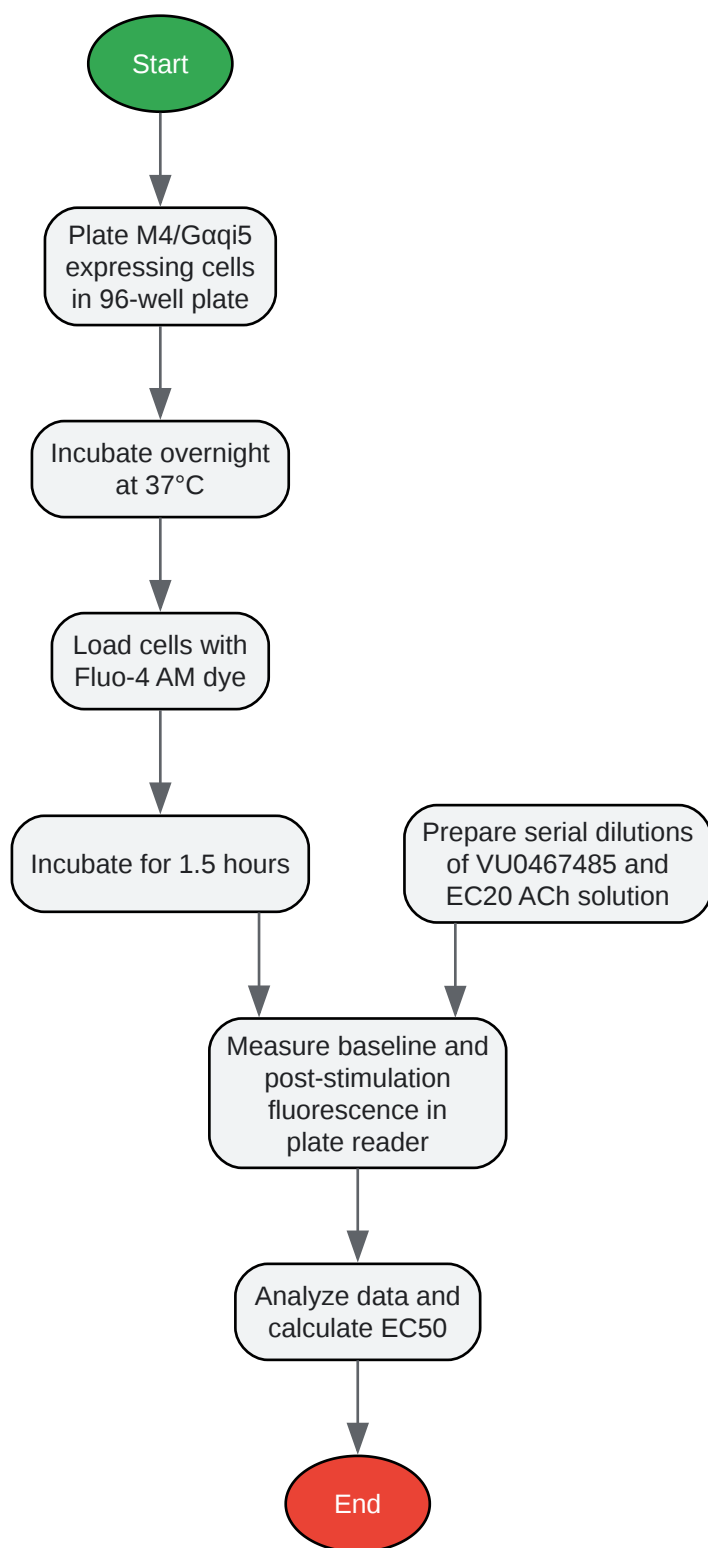


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Caption: M4 receptor signaling pathway modulated by **VU0467485**.

## Experimental Workflow for Calcium Mobilization Assay

The following diagram illustrates the logical flow of the in vitro calcium mobilization assay used to characterize **VU0467485**.



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Caption: Workflow for the in vitro calcium mobilization assay.



## Conclusion

**VU0467485** is a well-characterized M4 positive allosteric modulator with promising physicochemical and pharmacological properties for further investigation as a potential therapeutic for central nervous system disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound and similar molecules. The potent and selective nature of **VU0467485**, coupled with its oral bioavailability, makes it a valuable tool for exploring the therapeutic potential of M4 receptor modulation.

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